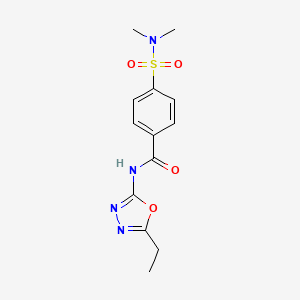
4-(dimethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C13H16N4O4S and its molecular weight is 324.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(dimethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H16N4O4S
- Molecular Weight : 316.36 g/mol
This structure features a dimethylsulfamoyl group and an oxadiazole moiety, which are critical for its biological activity.
The biological activity of this compound can be attributed to its interaction with specific biological targets. The compound may modulate enzyme activity or receptor binding, influencing various biochemical pathways.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the larvicidal activities of similar benzamide derivatives against mosquito larvae, suggesting potential applications in pest control:
| Compound | Concentration (mg/L) | Death Rate (%) |
|---|---|---|
| 7a | 10 | 100 |
| 5 | 100 | 100 |
| 7f | 10 | 100 |
| Etoxazole | 10 | 100 |
These results indicate that modifications in the chemical structure can enhance biological efficacy against specific targets .
Cytotoxicity and Anticancer Potential
The compound's cytotoxic effects were evaluated in various cancer cell lines. Research findings suggest that related compounds with similar structures can induce apoptosis in cancer cells through the activation of intrinsic pathways. For example, a series of benzamides demonstrated varying degrees of cytotoxicity against breast cancer cell lines, with some achieving IC50 values lower than 20 µM .
Anti-inflammatory Effects
Compounds featuring the sulfamoyl group have been noted for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammation. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of a series of oxadiazole-containing compounds. Among them, one derivative exhibited significant inhibition against Fusarium oxysporum with an EC50 value of approximately 15 μg/mL, showcasing the potential for agricultural applications .
Case Study 2: Anticancer Activity
In a comparative study involving various benzamide derivatives, it was found that those with oxadiazole substitutions displayed enhanced anticancer activity. The compound under review was part of a larger series that collectively showed promising results against several cancer types, including lung and prostate cancers .
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-4-11-15-16-13(21-11)14-12(18)9-5-7-10(8-6-9)22(19,20)17(2)3/h5-8H,4H2,1-3H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEJUQYQKMJBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













